1-Bromo-8-(chloromethyl)naphthalene
Overview
Description
1-Bromo-8-(chloromethyl)naphthalene is a chemical compound with the molecular formula C11H8BrCl . It is primarily used as an intermediate in the preparation of a series of quinazoline compounds, biological inhibitors, and drug compositions of KRas G12C and KRas G12D that regulate biological processes .
Synthesis Analysis
The synthesis of this compound involves a reaction mixture of 8-chloronaphthalen-l -amine, TsOH*H20 in MeCN, and a solution of NaN02 and CuBr in H20 . The reaction mixture is stirred at 25 °C for 12 hours .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C10H6BrCl/c11-8-5-1-3-7-4-2-6-9 (12)10 (7)8/h1-6H
. This indicates the presence of 10 carbon atoms, 6 hydrogen atoms, 1 bromine atom, and 1 chlorine atom in the molecule. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 241.51 and a density of 1.6±0.1 g/cm3 . Its boiling point is 318.2±15.0 °C at 760 mmHg, and it has a vapour pressure of 0.0±0.7 mmHg at 25°C .Safety and Hazards
This compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin . Safety measures include avoiding breathing its mist, gas, or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
1-bromo-8-(chloromethyl)naphthalene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrCl/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJULAACSYQHQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CCl)C(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrCl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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